molecular formula C15H18N2O2 B1517532 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152890-59-9

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1517532
CAS RN: 1152890-59-9
M. Wt: 258.32 g/mol
InChI Key: CKVHHAOCCGQKJF-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (3-TBPCA) is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative, a heterocyclic aromatic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 3-TBPCA has been studied extensively in the fields of biochemistry, physiology, and organic synthesis due to its unique biological activities and versatile synthetic pathways.

Scientific Research Applications

Multigram Synthesis and Fluorination

Research by Iminov et al. (2015) highlights the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This method facilitates the production of pyrazole derivatives with potential application in the development of pharmaceuticals and agrochemicals due to the importance of fluorinated compounds in these industries (Iminov et al., 2015).

Supramolecular Assemblies

The work by Singh, Tomar, and Kashyap (2015) on the formation of supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles, including 3-tert-butyl-5-isopropylpyrazole, underscores the compound's utility in constructing varied supramolecular frameworks. These frameworks are driven by hydrogen bonding interactions and demonstrate the potential of pyrazole derivatives in creating materials with novel properties (Singh et al., 2015).

Small Molecule Fixation

A study by Theuergarten et al. (2012) employed a bifunctional frustrated Lewis pair derived from a pyrazolylborane, including the 3,5-di-tert-butyl substituted variant, for the fixation of small molecules like CO2. This research is pertinent to the development of new methods for carbon capture and storage, highlighting the role of pyrazole derivatives in environmental chemistry (Theuergarten et al., 2012).

Steric Effects in Chemical Reactivity

Böhm and Exner (2001) explored the steric effects and steric inhibition of resonance in structurally related compounds, providing insight into how steric hindrance influences chemical reactivity and stability. Though not directly studying 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, this research is relevant for understanding how substituent size and placement affect molecular properties (Böhm & Exner, 2001).

Synthesis of Nitro and Dinitro Pyrazolo Derivatives

Ivanov (2021) describes the synthesis of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones through nitration, which underscores the versatility of pyrazole derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals (Ivanov, 2021).

properties

IUPAC Name

3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-5-7-11(8-6-10)17-9-12(14(18)19)13(16-17)15(2,3)4/h5-9H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHHAOCCGQKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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